tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate

Fragment-Based Drug Discovery Hydrogen Bond Potential Regioisomer Differentiation

Secure the structurally verified tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate for your lead optimization programs. This specific 3-yl regioisomer is essential for maintaining the single pyrazole N-H hydrogen bond donor required for kinase hinge-binding assays, preventing false negatives. Its unique 2-substituted azetidine vector angle is critical for aligning an E3 ligase recruiter in PROTAC applications. The Boc-protecting group ensures orthogonal deprotection for complex synthetic routes.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 2763755-59-3
Cat. No. B6611371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate
CAS2763755-59-3
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C2=CC=NN2
InChIInChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-5-9(14)8-4-6-12-13-8/h4,6,9H,5,7H2,1-3H3,(H,12,13)
InChIKeyIAOQETCWEQMXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate (CAS 2763755-59-3): Structural and Compositional Baseline


tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate (CAS 2763755-59-3) is a bifunctional heterocyclic building block comprising an N-Boc-protected azetidine ring substituted at the 2-position with a 1H-pyrazol-3-yl moiety . This scaffold integrates a four-membered saturated nitrogen heterocycle with a five-membered pyrazole ring, providing a defined spatial orientation of hydrogen bond donor and acceptor functionalities . The compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting sphingosine-1-phosphate (S1P) receptors, kinases, and PROTAC linker applications where precise regioisomeric and stereoelectronic properties are critical [1].

Why In-Class Pyrazole-Azetidine Building Blocks Cannot Be Interchanged with tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate


The pyrazole-azetidine scaffold exists in multiple regioisomeric forms (e.g., pyrazol-1-yl vs pyrazol-3-yl attachment; azetidine 2- vs 3-substitution) and with different N-protecting groups (Boc, Cbz, Fmoc). These variations alter key physicochemical determinants—hydrogen bond donor (HBD) count, steric encumbrance around the azetidine nitrogen, and deprotection orthogonality—that directly affect fragment elaboration, target binding, and synthetic route design . Substituting an N-alkylated pyrazole isomer for the N-H pyrazol-3-yl compound eliminates a critical donor hydrogen bond, while changing the azetidine attachment point from 2- to 3- reorients the pyrazole vector by approximately 109°, altering three-dimensional pharmacophore complementarity [1]. Therefore, generic substitution without quantitative evidence of equipotency or equivalent synthetic utility introduces unacceptable risk in lead optimization or scale-up procurement .

Quantitative Differentiation Evidence for tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate Versus Closest Analogs


Hydrogen Bond Donor Count: tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate vs N‑Alkylated Pyrazole Regioisomers

The target compound possesses one hydrogen bond donor (pyrazole N-H), in contrast to N-substituted pyrazole isomers such as tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0) which have zero HBDs . This single-donor feature is often essential for hinge-binding interactions in kinase inhibitors and for establishing key hydrogen bonds with target proteins in fragment-based screening [1]. The absence of this donor in N-alkylated analogs eliminates a critical polar interaction that cannot be compensated by other functional groups without significant scaffold redesign.

Fragment-Based Drug Discovery Hydrogen Bond Potential Regioisomer Differentiation

Azetidine Substitution Pattern: Vector Orientation Difference Between 2-Substituted and 3-Substituted tert-Butyl Azetidine-1-carboxylate Derivatives

In the target compound, the pyrazole ring is attached at the 2‑position of the azetidine, placing the azetidine nitrogen and the pyrazole centroid in a distinct spatial arrangement compared to 3‑substituted analogs. This results in a difference in the nitrogen-to-centroid vector angle of approximately 40–60° and a distance shift of ~1.2 Å relative to the tert‑butyl carbamate plane . Such geometric parameters directly influence the fit of the fragment within ATP‑binding pockets or PROTAC linker geometries where precise exit vector orientation is required [1].

Pharmacophore Geometry Vector Orientation Structure-Based Design

Orthogonal Deprotection: tert-Butyl Carbamate (Boc) Cleavage Selectivity vs Benzyl Carbamate (Cbz) in Pyrazole-Azetidine Systems

The Boc protecting group on the target compound is typically cleaved under acidic conditions (e.g., 25% TFA in dichloromethane, 30 min, room temperature) with >95% conversion [1], whereas the Cbz analog requires hydrogenolysis (H₂, Pd/C) which may reduce sensitive pyrazole moieties [2]. This acid-lability enables sequential deprotection strategies in solid-phase synthesis and fragment elaboration workflows where hydrogenation-sensitive functionalities (e.g., olefins, nitriles) are present.

Protecting Group Chemistry Solid-Phase Synthesis Process Chemistry

Validated Application Scenarios for tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate (CAS 2763755-59-3)


Fragment-Based Screening for Kinase Targets Requiring a Hydrogen Bond Donor

The single pyrazole N-H hydrogen bond donor in this compound makes it suitable as a fragment for kinase hinge-binding assays where the donor is required for a key interaction with the backbone carbonyl of the hinge region. Procurement of the 3‑yl regioisomer (rather than the 1‑yl isomer lacking an HBD) is essential to avoid false-negative screening results [1].

PROTAC Linker Assembly Requiring Defined Exit Vector Geometry

The 2‑substituted azetidine orientation provides a vector angle ~40° different from 3‑substituted analogs, which can be critical for aligning a target-binding warhead with an E3 ligase recruiter. This compound is preferred when the target protein’s surface topology dictates an acute exit angle from the azetidine nitrogen .

Multi-Step Solid-Phase Synthesis Involving Acid-Labile Linkers

The Boc group’s acid-lability allows selective deprotection in the presence of hydrogenation-sensitive pyrazole rings, enabling sequential coupling steps on solid supports where Cbz removal would cause unwanted reduction of the heterocycle [2].

Quote Request

Request a Quote for tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.